2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine
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Overview
Description
2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine is a chemical compound with the molecular formula C11H15ClN2O. It is known for its potential applications in various fields, including pharmaceuticals and chemical research. This compound features a pyridine ring substituted with a chloro group and a piperidin-3-ylmethoxymethyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine typically involves a multi-step process:
Starting Material: The synthesis begins with piperidine, which undergoes a methylation reaction to form 3-piperidinylmethyl compound.
Intermediate Formation: The 3-piperidinylmethyl compound is then reacted with a pyridine derivative under heating conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biochemical assays and as a probe in biological studies.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the biological context and the specific derivatives of the compound being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(piperidin-4-ylmethoxymethyl)pyridine
- 2-Chloro-5-(piperidin-2-ylmethoxymethyl)pyridine
- 2-Chloro-5-(morpholin-4-ylmethoxymethyl)pyridine
Uniqueness
2-Chloro-5-(piperidin-3-ylmethoxymethyl)pyridine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in research and industry .
Properties
Molecular Formula |
C12H17ClN2O |
---|---|
Molecular Weight |
240.73 g/mol |
IUPAC Name |
2-chloro-5-(piperidin-3-ylmethoxymethyl)pyridine |
InChI |
InChI=1S/C12H17ClN2O/c13-12-4-3-11(7-15-12)9-16-8-10-2-1-5-14-6-10/h3-4,7,10,14H,1-2,5-6,8-9H2 |
InChI Key |
MIMOJGOVRFUORH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)COCC2=CN=C(C=C2)Cl |
Origin of Product |
United States |
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